
(2-(Carboxymethyl)phenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Carboxymethyl)phenyl)hydrazine is an organic compound with the chemical formula C8H10N2O2. It is a white crystalline solid that is soluble in water and organic solvents. This compound is used in various chemical reactions and has applications in organic synthesis and research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2-(Carboxymethyl)phenyl)hydrazine can be synthesized through the condensation reaction between benzaldehyde and β-alanine. The reaction involves the continuous shrinkage reaction between these two compounds . Another method involves the reaction of phenyl hydrazine with acetoacetate derivatives and aryl aldehydes over acetic acid functionalized ionic liquid .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of diazotization, reduction, purification, and salification steps. For example, the preparation of 2-bromophenylhydrazine hydrochloride involves diazotization using concentrated hydrochloric acid, followed by reduction with zinc powder and purification steps .
Analyse Des Réactions Chimiques
Types of Reactions
(2-(Carboxymethyl)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: It can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acetic acid, zinc powder, and various aldehydes . The reaction conditions often involve maintaining specific temperatures and pH levels to ensure complete reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the reaction with acetoacetate derivatives and aryl aldehydes can produce 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s .
Applications De Recherche Scientifique
(2-(Carboxymethyl)phenyl)hydrazine has various scientific research applications, including:
Mécanisme D'action
The mechanism of action of (2-(Carboxymethyl)phenyl)hydrazine involves its ability to act as a reducing agent and participate in various chemical reactions. It can form stable coordination compounds with metals, such as copper (II), which exhibit biological activity . The molecular targets and pathways involved depend on the specific application and the compounds it interacts with.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylhydrazine: Used in the synthesis of indoles and as a reagent in sugar analysis.
2-Bromophenylhydrazine: Used as an intermediate in pharmaceutical synthesis.
Azo-Compounds: Used in the synthesis of heterocycles and as starting materials in various reactions.
Uniqueness
(2-(Carboxymethyl)phenyl)hydrazine is unique due to its specific structure and properties, which allow it to participate in a wide range of chemical reactions and applications. Its ability to form stable coordination compounds with metals and its use as a reducing agent make it valuable in both research and industrial applications .
Propriétés
Formule moléculaire |
C8H10N2O2 |
|---|---|
Poids moléculaire |
166.18 g/mol |
Nom IUPAC |
2-(2-hydrazinylphenyl)acetic acid |
InChI |
InChI=1S/C8H10N2O2/c9-10-7-4-2-1-3-6(7)5-8(11)12/h1-4,10H,5,9H2,(H,11,12) |
Clé InChI |
WBIKCZHHCUBIFY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CC(=O)O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl-](/img/structure/B14049679.png)

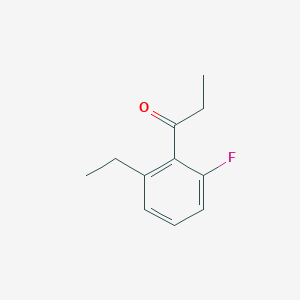
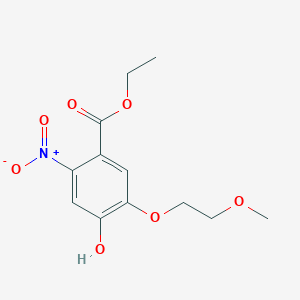



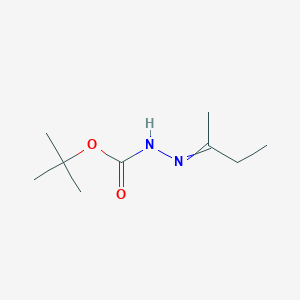
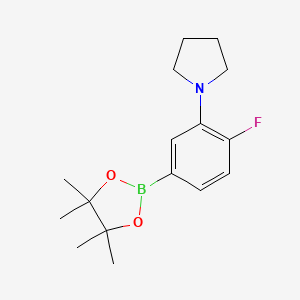

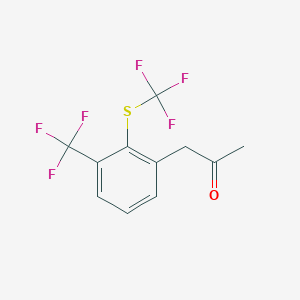
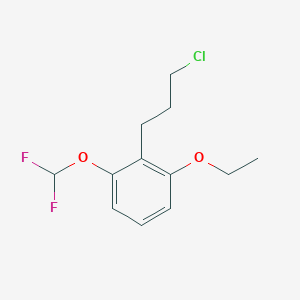
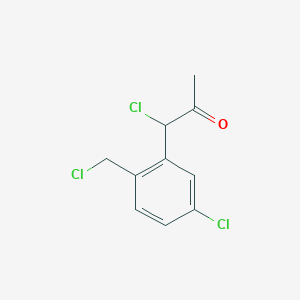
![(S)-tert-Butyl 1-((tert-butoxycarbonyl)amino)-3,3-difluoro-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14049754.png)
